REACTION_CXSMILES
|
Cl.[CH3:2][C:3]([NH2:12])([CH3:11])[CH2:4][C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1.[N+:13]([O-])([OH:15])=[O:14]>S(=O)(=O)(O)O>[CH3:11][C:3]([NH2:12])([CH3:2])[CH2:4][C:5]1[CH:10]=[CH:9][C:8]([N+:13]([O-:15])=[O:14])=[CH:7][CH:6]=1 |f:0.1|
|
Name
|
α,α-Dimethylphenethylamine hydrochloride
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
Cl.CC(CC1=CC=CC=C1)(C)N
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
31 mL
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-10 °C
|
Type
|
CUSTOM
|
Details
|
The solution was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
while maintaining a reaction temperature below −5° C
|
Type
|
ADDITION
|
Details
|
an addition 45 min
|
Duration
|
45 min
|
Type
|
ADDITION
|
Details
|
then poured over ice
|
Type
|
TEMPERATURE
|
Details
|
to warm to room temperature over night
|
Type
|
FILTRATION
|
Details
|
The product was collected via filtration (13.7 g)
|
Type
|
ADDITION
|
Details
|
Aqueous sodium hydroxide(l N) was added to the filtrate
|
Name
|
|
Type
|
product
|
Smiles
|
CC(CC1=CC=C(C=C1)[N+](=O)[O-])(C)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |